molecular formula C18H26N2O2S2 B3019197 (2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421463-38-8

(2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B3019197
CAS RN: 1421463-38-8
M. Wt: 366.54
InChI Key: SRBWAVGNBKKSNL-UHFFFAOYSA-N
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Description

The compound "(2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the thiazepane ring, the morpholine moiety, and the methylthio group, are commonly found in pharmaceuticals and materials science applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which were synthesized in a four-step process to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone involved a reaction with dry ethanol and orthophosphoric acid, followed by purification steps . These methods suggest that the synthesis of our target compound would likely require careful selection of starting materials and reaction conditions to introduce the appropriate functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a substituted thiophene was determined using X-ray diffraction . The molecular structure of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was optimized using density functional theory (DFT) calculations, which also provided insights into stability and intermolecular charge transfer . These techniques would be essential in analyzing the molecular structure of "(2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone" to confirm its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups. For example, the presence of a thiazol ring in some synthesized compounds suggests potential for various chemical transformations, such as nucleophilic substitutions or electrophilic additions . The morpholine ring, often found in pharmaceuticals, can participate in ring-opening reactions or act as a directing group in catalytic processes . The methylthio group is a versatile substituent that can undergo oxidation, alkylation, or serve as a leaving group in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For instance, substituted thiophenes have shown a wide spectrum of biological activities and are used in material science applications . The solubility, melting point, and stability of the compound would be influenced by the presence of the morpholine and thiazepane rings, as well as the methylthio group. These properties are crucial for determining the compound's suitability for pharmaceutical use or in material applications.

properties

IUPAC Name

(2-methylsulfanylphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S2/c1-23-17-6-3-2-5-16(17)18(21)20-7-4-12-24-14-15(20)13-19-8-10-22-11-9-19/h2-3,5-6,15H,4,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBWAVGNBKKSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylthio)phenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

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